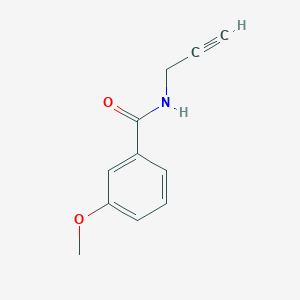

3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

918823-58-2 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-methoxy-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C11H11NO2/c1-3-7-12-11(13)9-5-4-6-10(8-9)14-2/h1,4-6,8H,7H2,2H3,(H,12,13) |

InChI Key |

XJSXSNZAXCOSRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC#C |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Methoxy N Prop 2 Yn 1 Yl Benzamide and Its Analogues

Quantum Chemical Studies and Molecular Dynamics Simulations

Quantum chemical studies and molecular dynamics (MD) simulations serve as powerful tools to investigate the behavior of molecules at an atomic level. These computational methods provide deep insights into the conformational preferences, energetic landscapes, and reaction pathways of chemical compounds, including 3-Methoxy-N-(prop-2-yn-1-yl)benzamide and its analogues.

Conformational Analysis and Energetic Profiles of Substituted Benzamides

Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are employed to determine the stable conformations and the energy barriers between them. nih.gov For instance, in benzamide (B126) itself, the amino group is calculated to be pyramidal, with a torsional angle between the carbonyl group and the phenyl ring of 20-25°. nih.gov However, for N-substituted benzamides like N-methylbenzamide, the N-methyl group is typically coplanar with the carbonyl group. nih.gov The introduction of substituents on the phenyl ring, such as the 3-methoxy group in this compound, can influence these conformational preferences. For example, in 2-substituted benzamides, interconversion occurs between cis and trans conformers, with the relative stability influenced by factors like intramolecular hydrogen bonding and solvent effects. nih.gov

Molecular dynamics simulations complement these quantum mechanical calculations by providing a dynamic picture of the molecule's behavior over time. researchgate.nettandfonline.com These simulations can reveal the flexibility of the molecule and the stability of different conformations in various environments. tandfonline.comresearchgate.net For example, MD simulations of a benzamide derivative, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), were used to analyze the stability of its protein-ligand complex by monitoring parameters like root mean square deviation (RMSD) and root mean square fluctuations (RMSF) over a 100 ns simulation. tandfonline.com

The following table summarizes key energetic parameters often determined in conformational analysis studies of benzamide derivatives.

| Parameter | Description | Typical Method of Determination |

| Torsional Angle (ω) | The dihedral angle defining the rotation around the C(phenyl)-C(carbonyl) bond. | Quantum Mechanics (DFT, ab initio) |

| Conformational Energy | The relative potential energy of different conformers. | Quantum Mechanics, Molecular Mechanics |

| Energy Barrier to Rotation | The energy required to rotate from one stable conformation to another. | Quantum Mechanics |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Molecular Dynamics Simulations |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom relative to the reference structure, averaged over time. | Molecular Dynamics Simulations |

Elucidation of Reaction Mechanisms for Propargyl Benzamide Transformations

The propargyl group in this compound is a reactive moiety that can participate in various chemical transformations, particularly cyclization reactions. Computational studies are instrumental in elucidating the detailed mechanisms of these reactions.

Gold-catalyzed cyclization of N-propargylamides is a common transformation that can lead to the formation of oxazoles and other heterocyclic structures. rsc.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations have been used to investigate the mechanism of these reactions. For example, in the gold(I)-catalyzed cyclization of propargylic amides, the reaction is proposed to proceed through a stepwise intramolecular nucleophilic addition of the amide oxygen to the alkyne, which is activated by the gold catalyst. rsc.org This is followed by deprotonation and protonation steps to yield the final cyclized product. rsc.org

Computational studies have also shed light on the factors influencing the regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo). For unsubstituted terminal alkynes, the 5-exo cyclization is generally favored. rsc.org The nature of the catalyst, including the ligands on the metal center and the counteranion, can also significantly impact the reaction's efficiency and outcome. rsc.orgresearchgate.net

Ruthenium-catalyzed annulation reactions of benzamides with propargyl alcohols have also been investigated using DFT. figshare.com These studies have revealed a complex mechanism involving concerted metalation-deprotonation, ring expansion via alkyne insertion, and successive hydrogen migrations. figshare.com Such computational insights are crucial for understanding and optimizing these synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For benzamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities and to design new, more potent compounds. nih.govnih.gov

In a typical QSAR study, a set of benzamide analogues with known biological activities is used. nih.govjppres.com A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as topological, electronic, steric, or hydrophobic.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates the descriptors with the biological activity. mdpi.com A statistically significant QSAR model can then be used to predict the activity of new, untested benzamide derivatives.

For example, QSAR studies on substituted benzamides have been used to model their antimicrobial activity. nih.gov These studies found that topological descriptors, such as molecular connectivity indices and Kier's shape index, were important for modeling the antibacterial activity. nih.gov In another study, QSAR models were developed for benzamide derivatives that inhibit the reproduction of endothelial cells, where descriptors related to mass, electronegativity, and van der Waals volumes were found to be significant. nih.gov

The table below lists some common molecular descriptors used in QSAR studies of benzamide derivatives.

| Descriptor Type | Example Descriptors | Information Encoded |

| Topological | Molecular Connectivity Indices (χ), Kier's Shape Indices (κ) | Atomic connectivity and molecular shape |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy | Distribution of electrons and electronic reactivity |

| Steric | Molar Refractivity (MR), van der Waals Volume | Molecular size and shape |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com This method is widely used in drug discovery to understand how a ligand might interact with its biological target and to predict the strength of this interaction, often expressed as a docking score or binding energy. researchgate.net

For benzamide derivatives, molecular docking has been extensively used to study their interactions with various protein targets, particularly histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govresearchgate.nettandfonline.com In these studies, the 3D structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. The benzamide derivative is then placed into the active site of the protein, and a scoring function is used to evaluate the different possible binding poses.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site. thieme-connect.com For example, docking studies of benzamide-based HDAC inhibitors have shown that the benzamide moiety often chelates with the zinc ion in the active site, and other parts of the molecule form interactions with surrounding residues, contributing to the binding affinity and selectivity. mdpi.comthieme-connect.com

The results of molecular docking simulations can guide the design of new analogues with improved binding affinity and selectivity. For instance, if a docking study reveals an empty hydrophobic pocket in the active site, a chemist might design a new analogue with a hydrophobic group at the corresponding position to fill this pocket and enhance the binding.

In Silico ADMET Prediction for Related Benzamide Derivatives

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. jonuns.comnih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities before expensive and time-consuming experimental studies are conducted.

For benzamide derivatives, various in silico models can be used to predict their ADMET properties. These models are often based on QSAR principles, where the physicochemical properties of the molecules are correlated with experimentally determined ADMET data.

Key ADMET properties that can be predicted in silico include:

Absorption: Properties like intestinal absorption, oral bioavailability, and permeability across the blood-brain barrier can be estimated.

Distribution: Predictions can be made about the extent to which a compound will distribute into different tissues and its plasma protein binding.

Metabolism: In silico models can predict the likely sites of metabolism on a molecule and which cytochrome P450 (CYP) enzymes are likely to be involved.

Excretion: Properties related to how a compound is cleared from the body, such as renal clearance, can be estimated.

The following table presents a selection of ADMET properties and the types of in silico predictions that can be made for benzamide derivatives.

| ADMET Property | Predicted Parameter | Computational Method |

| Absorption | Human Intestinal Absorption (HIA) | QSAR models based on topological and physicochemical descriptors |

| Blood-Brain Barrier (BBB) Permeation | QSAR models, molecular surface properties | |

| Distribution | Plasma Protein Binding (PPB) | QSAR models |

| Volume of Distribution (VDss) | QSAR models | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Docking simulations, QSAR models |

| Site of Metabolism (SOM) | Rule-based systems, quantum mechanical calculations |

It is important to note that while in silico ADMET predictions are a valuable tool, they are predictions and should be interpreted with caution. Experimental validation is always necessary to confirm the in silico findings.

3 Methoxy N Prop 2 Yn 1 Yl Benzamide As a Chemical Probe and Scaffold in Advanced Chemical Biology

Design and Synthesis of "Clickable" Probes for Biological Target Identification

The identification of the cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action and is a significant challenge in drug discovery. Chemical proteomics, utilizing strategically designed chemical probes, offers a powerful solution. The design of such probes often involves the integration of three key elements: a recognition element that binds to the target, a reactive group for covalent crosslinking, and a bioorthogonal handle for downstream detection and enrichment.

The 3-Methoxy-N-(prop-2-yn-1-yl)benzamide structure is ideally suited for this purpose, where the benzamide (B126) core can serve as the recognition element. The key feature for its use in target identification is the propargyl (prop-2-yn-1-yl) group, which acts as the "clickable" alkyne handle. In a typical workflow, a more complex probe is synthesized based on a bioactive scaffold, incorporating both the clickable alkyne and a photoreactive group (e.g., a diazirine). This dual-functionalized probe is introduced to a biological system (e.g., cell lysate or intact cells). Upon UV irradiation, the photoreactive group forms a highly reactive carbene, which covalently crosslinks the probe to any interacting proteins.

Following crosslinking, the proteome is harvested, and the "clicked" onto a reporter tag, such as biotin-azide. The terminal alkyne of the probe reacts with the azide (B81097) of the biotin tag, forming a stable triazole linkage. This biotin tag allows for the selective enrichment of the probe-protein conjugates using streptavidin-coated beads. The enriched proteins are then digested and identified using mass spectrometry, revealing the biological targets of the original bioactive scaffold. While specific studies detailing the use of this compound itself as a photoaffinity probe are not prominent in published literature, the principle is well-established with structurally related molecules.

Table 1: Components of a "Clickable" Photoaffinity Probe for Target Identification

| Component | Function | Example Moiety | Role in Target ID Workflow |

| Recognition Scaffold | Binds to the biological target protein(s) | 3-Methoxybenzamide (B147233) | Provides specificity for the target. |

| Clickable Handle | Enables bioorthogonal ligation to a reporter tag | Propargyl Group (Alkyne) | Allows for the attachment of biotin for enrichment. |

| Reactive Group | Forms a covalent bond with the target upon activation | Diazirine, Benzophenone | Permanently links the probe to the target protein. |

| Reporter Tag | Facilitates detection and purification of probe-target adducts | Biotin-Azide | Enables affinity pulldown via streptavidin interaction. |

Utility as a Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally related compounds, known as a library. These libraries are then screened for biological activity against a specific target. The efficiency of this process relies on the use of versatile core structures, or scaffolds, that can be readily modified with various chemical building blocks.

The this compound scaffold is a valuable building block for library synthesis. The benzamide core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated classes of protein targets. The synthesis of a benzamide is typically robust, involving the coupling of a carboxylic acid (like 3-methoxybenzoic acid) and an amine (like propargylamine).

This core can be used to create a focused library in several ways:

Modification of the Amine: While the propargylamine (B41283) provides the clickable handle, libraries can be built using a variety of other amines to explore the structure-activity relationship (SAR) around this part of the molecule.

Modification of the Benzoyl Group: A diverse library can be generated by starting with propargylamine and coupling it with a wide array of substituted benzoic acids, exploring different substitution patterns on the aromatic ring.

Click Chemistry Derivatization: A library can be synthesized where the this compound core is kept constant, and the terminal alkyne is "clicked" to a large collection of azide-containing fragments. This approach, known as click chemistry-based fragment assembly, allows for the rapid exploration of chemical space.

For example, research on related N-(prop-2-yn-1-yl)benzamide scaffolds has led to the discovery of novel inhibitors for targets such as microRNA-21 nih.gov. In such studies, a library of compounds was synthesized by varying the substituents on the benzoyl portion of the molecule, leading to the identification of potent and selective inhibitors nih.gov. This demonstrates the utility of the N-propargylbenzamide scaffold in generating bioactive compounds.

Table 2: Example of a Combinatorial Library Design Using a Benzamide Scaffold

| Scaffold | R1 Group (Substituted Benzoic Acids) | R2 Group (Amines) | Resulting Library |

| Benzamide Core | 3-Methoxybenzoic acid | Propargylamine | This compound |

| 4-Chlorobenzoic acid | Cyclopropylamine | 4-Chloro-N-cyclopropylbenzamide | |

| 2-Nitrobenzoic acid | Benzylamine | 2-Nitro-N-benzylbenzamide | |

| ... (and so on) | ... (and so on) | Diverse library of benzamide derivatives |

Development of Bioconjugates and Activity-Based Probes for Molecular Investigations

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or a nucleic acid. The terminal alkyne on this compound makes it an excellent substrate for creating bioconjugates via click chemistry. For instance, a protein of interest could be genetically engineered to incorporate an unnatural amino acid containing an azide group. The this compound could then be selectively "clicked" onto this protein, effectively tagging it with the benzamide moiety to study its interactions or modulate its function.

A more advanced application lies in the field of Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that uses reactive chemical probes to label and characterize entire enzyme families based on their catalytic activity. An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that forms a covalent bond with the active site of a target enzyme, a recognition element, and a reporter tag.

The this compound structure can be incorporated into the design of ABPs. In a two-step ABPP approach, the reporter tag is installed via click chemistry. A probe would be designed with a reactive warhead (e.g., a fluorophosphonate for serine hydrolases) and the this compound moiety acting as the recognition element and carrier of the clickable alkyne handle. This probe is incubated with a proteome, allowing it to covalently label the active sites of target enzymes. Subsequently, a fluorescent azide or biotin-azide is clicked onto the alkyne-tagged enzymes, allowing for visualization by in-gel fluorescence scanning or enrichment for mass spectrometry-based identification. This approach allows for the direct measurement of enzyme activity in complex biological systems.

Table 3: Components of a Two-Step Activity-Based Probe (ABP)

| ABP Component | Function | Example from a Benzamide-Based Probe |

| Reactive Group (Warhead) | Covalently modifies the active site of a target enzyme class. | Fluorophosphonate, Epoxide, Iodoacetamide |

| Recognition Element | Provides affinity and selectivity for the target enzyme(s). | 3-Methoxybenzamide scaffold |

| Clickable Handle | Enables attachment of a reporter tag post-labeling. | Propargyl group (Alkyne) |

| Reporter Tag (Azide) | Used for visualization or enrichment. | Rhodamine-Azide, Biotin-Azide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 3 Methoxy N Prop 2 Yn 1 Yl Benzamide Analogues

Impact of Methoxy (B1213986) Substitution Position on Biological Activity and Molecular Recognition

The position of the methoxy group on the benzamide (B126) ring is a critical factor that significantly influences the biological properties and molecular interactions of benzamide analogues. Studies on related aromatic compounds demonstrate that altering the methoxy substituent from the ortho, to meta, to para position can dramatically affect the compound's pharmacokinetics and binding affinity.

For instance, research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, designed for myocardial perfusion imaging, showed that the methoxy group's position had a significant effect on their biological properties. nih.gov The analogue with the methoxy group in the ortho-position displayed the most favorable characteristics, including the fastest clearance from the liver and the highest heart-to-background ratios in imaging studies. nih.gov Conversely, the para-substituted version resulted in the highest uptake in the heart and other non-target organs, while both ortho- and meta-positions accelerated radioactivity clearance from the liver. nih.gov

Table 1: Impact of Methoxy and Other Substituent Positions on Biological Activity in Various Scaffolds

| Compound Series | Substituent Position | Observed Activity Trend | Reference |

| Phenyl-thiosemicarbazides | Fluorine | ortho > meta > para | mdpi.com |

| Phenyl-thiosemicarbazides | Trifluoromethyl | para > ortho > meta | mdpi.com |

| Phenyl-thiosemicarbazides | Chlorine | para > meta > ortho | mdpi.com |

| Benzyl triphenylphosphonium cations | Methoxy | ortho showed fastest liver clearance; para had highest non-target organ uptake | nih.gov |

Role of the N-Propargyl Group in Modulating Ligand-Receptor Interactions and Bioconjugation Potential

The N-propargyl group (–CH2–C≡CH) is a highly significant functional moiety in medicinal chemistry due to its unique electronic properties and its utility as a reactive handle for bioconjugation.

Modulating Ligand-Receptor Interactions: The propargyl group, containing a terminal alkyne, is a small, rigid, and relatively non-polar substituent. Its inclusion can lead to specific and favorable interactions within a receptor's binding site. nih.gov The triple bond can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which can enhance binding affinity and selectivity. genextgenomics.comnih.gov In the development of anticonvulsant analogues related to lacosamide, it was found that replacing a methoxy group with a propargyloxy moiety resulted in a derivative with excellent activity. researchgate.net This highlights the ability of the alkyne group to serve as a bioisosteric replacement for other functional groups, maintaining or even improving biological function. researchgate.net The synthesis of propargyl derivatives is well-established, allowing for its incorporation into a wide variety of molecular scaffolds. nih.govmdpi.com

Bioconjugation Potential: A key feature of the terminal alkyne in the N-propargyl group is its ability to undergo bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netacs.org This reaction is highly efficient and specific, allowing the molecule to be covalently linked to other molecules (e.g., fluorescent dyes, affinity probes, or larger biomolecules like proteins) that have been tagged with an azide (B81097) group. acs.orgnih.gov This potential is crucial for:

Target Identification: The compound can be used as a chemical probe. After binding to its biological target, the alkyne can be "clicked" to a reporter tag (like biotin), allowing for the isolation and identification of the target protein.

Mechanism of Action Studies: Attaching a fluorescent dye allows for visualization of the compound's localization within cells or tissues.

Development of Targeted Therapies: The propargyl group could potentially be used to link the molecule to an antibody or other targeting moiety to deliver it specifically to certain cells.

The propargylation of amines, alcohols, and other functional groups is a versatile synthetic strategy, making the N-propargyl group an accessible and powerful tool for chemical biology and drug discovery. acs.orgresearchgate.net

Influence of Other Substituent Variations on the Benzamide Core (General Trends)

The benzamide core is a common scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents. Structure-activity relationship studies on different benzamide-containing compounds have revealed several general trends.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzamide ring can significantly alter the electronic distribution of the molecule. This, in turn, affects its ability to form hydrogen bonds and other electrostatic interactions with a biological target. In a study of 2-phenoxybenzamides with antiplasmodial activity, the presence of a trifluoromethyl group (a strong EWG) at the 3-position, combined with a 4-fluorophenoxy group, was part of a highly active lead structure. mdpi.comresearchgate.net

Steric Effects: The size and shape of substituents play a crucial role. Bulky groups can create steric hindrance that may prevent the molecule from fitting into a narrow binding pocket. Conversely, they can also be used to promote a specific conformation that is optimal for binding. In some cases, less steric bulk is favorable. For example, in a series of insecticidal benzamides, it was concluded that less sterically hindered substitutions on the aniline (B41778) part of the molecule might reduce obstacles for binding to the target receptor, leading to increased activity. mdpi.com However, in other cases, such as with anticonvulsant analogues, the introduction of larger, non-bulky hydrophobic groups at certain positions can retain or enhance activity. nih.govresearchgate.net

Lipophilicity and Solubility: Substituents heavily influence the compound's physicochemical properties. Adding hydrophobic groups (e.g., alkyl, aryl) generally increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in a receptor. Conversely, adding polar groups (e.g., hydroxyl, amino) can increase water solubility but may decrease passive diffusion across cell membranes. Studies on N-substituted benzamides have shown that the introduction of halogen and alkyl substituents can increase lipophilicity. nih.gov

Table 2: General Trends of Substituent Variation on Benzamide Analogues

| Substituent Type | General Impact on Activity/Properties | Example from Literature | Reference |

| Halogens (F, Cl) | Can increase lipophilicity and metabolic stability; acts as a hydrogen bond acceptor. A 4-fluorophenoxy group had an advantageous effect on antiplasmodial activity. | 2-Phenoxybenzamides | mdpi.com |

| Alkyl Groups (e.g., tert-butyl) | Increases lipophilicity and can provide beneficial steric interactions. | Insecticidal Benzamides | mdpi.com |

| Hydroxyl (-OH) / Additional Methoxy (-OCH3) Groups | Increases polarity; can act as hydrogen bond donors/acceptors. The number and position of these groups strongly impact antiproliferative and antioxidant activity. | N-benzimidazole benzamides | mdpi.comnih.gov |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing group; increases lipophilicity and can block metabolic attack. Often associated with enhanced biological activity. | Antiplasmodial 2-Phenoxybenzamides | mdpi.comresearchgate.net |

| Piperazine/Anilino Groups | Can significantly alter solubility and provides points for further functionalization. Antiplasmodial activity was highly dependent on the substitution pattern of the anilino part. | Antiplasmodial 2-Phenoxybenzamides | mdpi.comresearchgate.net |

These trends demonstrate that a systematic variation of substituents on the benzamide core is a powerful strategy for optimizing the biological activity and drug-like properties of compounds like 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Future Research Directions and Translational Perspectives for 3 Methoxy N Prop 2 Yn 1 Yl Benzamide Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide-Alkyne Hybrids

The inherent structural features of benzamide-alkyne hybrids, such as 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, make them amenable to targeting a diverse range of biological macromolecules and cellular pathways. The future exploration of these hybrids should extend beyond currently established activities to uncover novel therapeutic applications.

One promising avenue of investigation lies in the realm of oncology. For instance, derivatives of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been designed as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA implicated in various cancers. nih.gov The most potent compound from this series demonstrated time and concentration-dependent inhibition of miR-21, leading to increased apoptosis and reduced proliferation in cancer cell lines. nih.gov This highlights the potential of benzamide-alkyne scaffolds in targeting non-traditional cancer targets like microRNAs. Further research could focus on optimizing these structures to enhance their potency and selectivity for miR-21 and other cancer-related microRNAs.

Another area of significant potential is in the development of agents for neurodegenerative diseases. Benzamide-hydroxypyridinone hybrids have been explored as multi-target agents for Alzheimer's disease. nih.govnih.gov These compounds were designed to inhibit monoamine oxidase B (MAO-B) and chelate iron, both of which are implicated in the pathology of Alzheimer's. nih.govnih.gov The alkyne group in this compound could be exploited to develop similar multi-target ligands, potentially through "click" chemistry to attach other pharmacophores relevant to neurodegenerative conditions.

Furthermore, the simpler benzamide (B126) derivative, 3-Methoxybenzamide (B147233), has been shown to inhibit cell division in Bacillus subtilis by targeting the FtsZ protein. nih.gov This suggests that benzamide-alkyne hybrids could be investigated as novel antibacterial agents, a critical area of research given the rise of antibiotic resistance. The alkyne moiety could serve as a handle for further functionalization to enhance antibacterial activity and spectrum.

The G protein-coupled receptor (GPCR) family also presents a rich landscape for the discovery of novel therapeutics. Researchers have developed 3-((4-Benzylpyridin-2-yl)amino)benzamides as potent G protein-biased agonists for GPR52, a target for neuropsychiatric and neurological diseases. chemrxiv.org This indicates that the benzamide scaffold can be fine-tuned to achieve specific signaling outcomes at GPCRs. The development of libraries based on the this compound core could lead to the identification of novel modulators of other orphan GPCRs.

Development of Advanced Synthetic Methodologies for Enhanced Diversification and Compound Library Generation

The efficient synthesis of diverse chemical libraries is paramount for the discovery of novel bioactive compounds. For this compound derivatives, the development of advanced synthetic methodologies can significantly accelerate this process.

A key strategy is the utilization of the terminal alkyne as a versatile chemical handle. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazoles. nih.gov This reaction can be employed to conjugate a wide variety of azide-containing building blocks to the this compound core, rapidly generating a library of triazole-containing hybrids. This approach has been successfully used to modify natural alkaloids to enhance their biological activities. nih.gov

To facilitate the synthesis of diverse benzamide precursors, modern coupling reagents and techniques are essential. The use of carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently promote amide bond formation between a variety of carboxylic acids and the amine precursor to the benzamide. nih.govmdpi.com

Furthermore, the strategic use of protecting groups is crucial when dealing with more complex building blocks that contain reactive functional groups. mdpi.com For instance, methoxy (B1213986) groups on the benzoyl moiety can be selectively removed using reagents like boron tribromide to yield hydroxy-substituted derivatives, which can have distinct biological properties and offer further points for diversification. nih.gov

The generation of compound libraries can also be enhanced through solid-phase synthesis, where the benzamide scaffold is attached to a solid support, allowing for rapid and efficient reaction cycles and purification. The alkyne functionality provides a convenient point of attachment to a resin, or it can be modified in a later step of a solution-phase library synthesis.

Integration of Multidisciplinary Approaches in the Discovery of Novel Bioactive Compounds

The discovery of novel bioactive compounds based on the this compound scaffold will be significantly enhanced by the integration of computational, synthetic, and biological disciplines.

Computational approaches can play a pivotal role in the initial stages of drug discovery. Molecular docking studies can be used to predict the binding modes and affinities of virtual libraries of benzamide-alkyne hybrids against various biological targets. For example, docking studies have been used to understand the binding interactions of benzamide-hydroxypyridinone hybrids with MAO-B and benzimidazole-pyrazole hybrids with B-cell lymphoma. nih.govnih.govacs.org This in silico screening can prioritize the synthesis of compounds with the highest likelihood of being active, thereby saving time and resources.

Synthetic chemistry then brings these virtual designs to life. The advanced synthetic methodologies discussed in the previous section are crucial for the efficient and diverse synthesis of the prioritized compounds. nih.govmdpi.com The ability to rapidly generate analogs allows for the systematic exploration of the structure-activity relationship (SAR).

Biological evaluation completes the discovery cycle by testing the synthesized compounds in relevant in vitro and in vivo assays. High-throughput screening methods can be employed to rapidly assess the activity of large compound libraries against specific targets. For compounds that show promising activity, more detailed biological studies are necessary to elucidate their mechanism of action, as demonstrated by the functional assays used to confirm the activity of microRNA-21 inhibitors. nih.gov

The iterative integration of these three disciplines creates a powerful discovery engine. For example, initial biological screening results can be fed back into the computational models to refine the SAR and guide the design of the next generation of compounds. This synergistic approach, combining predictive computational modeling, versatile synthetic chemistry, and robust biological testing, will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via two primary routes:

- Propargyl Amine Coupling: Reacting 3-methoxybenzoyl chloride with propargyl amine in the presence of pyridine and CH₂Cl₂ under ambient conditions . This method is efficient but may require purification to remove unreacted starting materials.

- HATU-Mediated Amidation: Coupling 3-methoxybenzoic acid derivatives with propargyl amine using HATU (1.1 equiv) and triethylamine (TEA) in DMF at 20°C for 1 hour . This approach offers higher regioselectivity and is scalable for milligram-to-gram preparations.

Key Considerations: Solvent choice (DMF vs. CH₂Cl₂) impacts reaction speed, while excess propargyl amine (1.2–1.5 equiv) minimizes side products.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Growing single crystals via slow evaporation from methanol or DMSO.

- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL to resolve bond lengths/angles .

- Validating the alkyne moiety (C≡C bond ~1.20 Å) and methoxy group orientation (dihedral angle ~15° with the benzene ring).

Complementary Techniques: / NMR (propargyl proton at δ 2.5–3.0 ppm; methoxy at δ 3.8–4.0 ppm) and HRMS (calculated for C₁₁H₁₁NO₂: [M+H]⁺ = 190.0863) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

Methodological Answer:

- Target-Based Screening: Use fluorescence polarization assays to test binding to sirtuin family proteins (e.g., SIRT1/2), as structurally related benzamides show epigenetic modulation .

- Cell Viability Assays: Evaluate cytotoxicity in cancer cell lines (e.g., HCT116 or HeLa) via MTT or CellTiter-Glo®, with IC₅₀ calculations using GraphPad Prism®.

- Kinase Profiling: Employ a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target effects, given the propargyl group’s potential for covalent interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve purity and scalability of this compound?

Methodological Answer:

- Catalyst Screening: Replace HATU with cheaper coupling agents (e.g., EDCI/HOBt) while monitoring byproduct formation via LCMS .

- Solvent Optimization: Test polar aprotic solvents (DMAC, NMP) to enhance solubility of intermediates.

- Workflow Automation: Implement flow chemistry for continuous propargyl amine addition, reducing exothermic risks and improving reproducibility .

Critical Parameter: Maintain reaction temperature <30°C to prevent alkyne dimerization.

Q. How are regioselectivity challenges addressed during functionalization of the propargyl group?

Methodological Answer:

- Protection/Deprotection Strategies: Use TIPSCl (triisopropylsilyl chloride) to temporarily protect the terminal alkyne, enabling selective modification of the benzamide moiety .

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., fluorophores) ensures regioselective triazole formation at the propargyl terminus .

Validation: Monitor reaction progress via NMR (disappearance of alkyne proton) and IR (C≡C stretch at ~2100 cm⁻¹).

Q. What strategies are employed to identify protein targets and mechanistic pathways of this compound?

Methodological Answer:

- Chemical Proteomics: Synthesize an alkyne-tagged probe for pull-down assays coupled with LC-MS/MS to identify binding partners (e.g., sirtuins or kinases) .

- CRISPR-Cas9 Knockout Screens: Validate target engagement by assessing compound sensitivity in isogenic cell lines lacking candidate proteins (e.g., SIRT1 KO vs. WT) .

- Molecular Dynamics Simulations: Use Schrödinger Suite® to model interactions between the methoxy group and hydrophobic enzyme pockets .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Meta-Analysis: Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers.

- Assay Replication: Standardize conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity).

- Counter-Screening: Test false-positive-prone assays (e.g., fluorescence-based) with orthogonal methods like SPR (surface plasmon resonance) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations: Gaussian 16® or ORCA® to model transition states for alkyne functionalization (e.g., activation energy for Sonogashira coupling) .

- Retrosynthesis Software: Synthia® or Reaxys® to propose alternative routes using available building blocks (e.g., substituting propargyl amine with homologs) .

- Machine Learning: Train models on reaction databases (USPTO, Pistachio) to predict optimal catalysts for C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.